(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
Description
(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a hydroxy group, a nitro group, and a methylene bridge connecting a phenyl ring to an indole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-6-5-9(8-13(14)17(20)21)7-11-10-3-1-2-4-12(10)16-15(11)19/h1-8,18H,(H,16,19)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYPNVFRAFCAS-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one exhibit significant antimicrobial activity. In vitro evaluations have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, modifications to the compound's structure, such as substituting different functional groups, have been linked to enhanced antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives can inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival. The ability to modulate this pathway suggests potential applications in developing targeted cancer therapies .
Other Biological Activities
In addition to antimicrobial and anticancer effects, these compounds have shown promise in other areas:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antioxidant : The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on a series of (3Z)-substituted indoles revealed that certain modifications significantly enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of a nitro group at specific positions was found to increase activity by disrupting bacterial cell wall synthesis .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on the anticancer potential of this compound derivatives, researchers found that compounds with specific substitutions were effective in inhibiting cancer cell lines associated with breast and lung cancers. The mechanism was attributed to the inhibition of tyrosine kinase pathways .
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and nitro groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar in structure but lacks the indole core.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a similar phenyl ring but with different functional groups.
Triazole-pyrimidine hybrids: These compounds share some structural similarities and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness: The uniqueness of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one lies in its combination of functional groups and the indole core, which provides a versatile platform for various chemical modifications and biological interactions. This makes it a valuable compound for research and development in multiple scientific fields .
Biological Activity
(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one, also known by its PubChem CID 5524281, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10N2O4. Its structure features an indole core substituted with a hydroxynitrophenyl group, which is critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of indolinones can inhibit receptor tyrosine kinases and cyclin/CDK complexes, leading to reduced proliferation of endothelial and various tumor cells . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar nitroindole derivatives have demonstrated activity against various pathogens. For example, certain derivatives showed promising results against Trichomonas vaginalis and other microorganisms at concentrations around 10 µg/mL . This suggests that this compound may possess similar activities.
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways associated with cancer cell proliferation and survival. The presence of the nitrophenyl group is thought to enhance its interaction with biological targets, potentially leading to apoptosis in malignant cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
